4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Description
This compound is a sulfamoyl benzamide derivative featuring a 1,3-thiazole core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. The sulfamoyl group is further modified with two 2-cyanoethyl substituents, which may enhance electron-withdrawing properties and influence solubility or binding interactions.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S2/c1-21-9-11-22(12-10-21)26-27(23-7-3-2-4-8-23)38-29(32-26)33-28(35)24-13-15-25(16-14-24)39(36,37)34(19-5-17-30)20-6-18-31/h2-4,7-16H,5-6,19-20H2,1H3,(H,32,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABNUFDRVIKCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including sulfamoyl and cyanoethyl groups, contribute to its biological activities, making it a subject of interest in various pharmacological studies. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 555.67 g/mol. The structure includes multiple functional groups that enhance its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C29H25N5O3S2 |
| Molecular Weight | 555.67 g/mol |
| Purity | Typically ~95% |
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar sulfamoyl structures can inhibit cell proliferation in tumor cells by inducing cell cycle arrest at the G2/M phase. This mechanism is critical for their potential use as anticancer agents.
Anti-inflammatory Effects
The presence of the sulfamoyl group in the compound suggests potential anti-inflammatory properties. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and reduce nitric oxide production in various models, indicating that this compound may also exert anti-inflammatory effects.
Enzyme Inhibition
Preliminary studies suggest that This compound may act as an inhibitor of specific enzymes involved in pathological processes. For example, it has been proposed to interact with carbonic anhydrase, which plays a role in tumor growth and metastasis.
Case Studies
-
Antitumor Efficacy : A study evaluated the cytotoxicity of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The IC50 values ranged from 0.5 to 10 µM, demonstrating potent activity against these cell lines.
Cell Line IC50 (µM) MCF-7 0.75 A2780 1.20 - Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to our target showed a reduction in TNF-α levels by up to 50%, indicating their potential as anti-inflammatory agents.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Cycle Regulation : Induces G2/M phase arrest in tumor cells.
- Cytokine Production : Modulates inflammatory cytokines through inhibition of signaling pathways.
- Enzyme Interaction : Potential inhibition of enzymes such as carbonic anhydrase, which may be critical in tumor biology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Benzamide Derivatives with Varied Substituents
(a) Substituents on the Sulfamoyl Group
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Structural Difference: Methoxyethyl groups replace cyanoethyls on the sulfamoyl moiety. The thiazole ring has a 4-nitrophenyl substituent. Activity: Reported to enhance plant growth by 119.09% (p < 0.05) in high-content screening .
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) :
- Structural Difference : Benzyl-methyl sulfamoyl group and 1,3,4-oxadiazole core.
- Activity : Exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition .
- Comparison : The oxadiazole ring may confer distinct conformational flexibility versus the rigid thiazole in the target compound.
(b) Substituents on the Thiazole Ring
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Structural Difference: Lacks the sulfamoyl group; instead, a phenoxy-benzamide is attached. Activity: Demonstrates 129.23% growth modulation (p < 0.05), higher than sulfamoyl analogs . Implication: The phenoxy group may enhance hydrophobic interactions in biological systems compared to sulfamoyl moieties.
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide: Structural Difference: Missing the 4-methylphenyl group on the thiazole ring.
Heterocyclic Core Modifications
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :
- Structural Difference : 1,2,4-Triazole core with sulfonyl and fluorophenyl groups.
- Synthesis : Derived from hydrazinecarbothioamides, highlighting a divergent synthetic pathway compared to thiazole-based compounds .
- Comparison : Triazoles may exhibit different tautomeric behaviors and hydrogen-bonding capacities compared to thiazoles.
Functional Group Impact on Bioactivity
- Electron-Withdrawing vs. Methoxyethyl or benzyl groups (comparators) may prioritize hydrophobic interactions over electronic effects .
Data Table: Key Structural and Activity Comparisons
Q & A
What are the standard synthetic routes for synthesizing this compound, and what methodological considerations ensure optimal yield?
The synthesis involves multi-step reactions, including thiazole ring formation, sulfamoyl group introduction, and benzamide coupling. A typical approach starts with constructing the 1,3-thiazol-2-yl core via cyclization of thiourea derivatives with α-halo ketones. Subsequent coupling with 4-[bis(2-cyanoethyl)sulfamoyl]benzoyl chloride under inert conditions (e.g., dry DMF, 0–5°C) ensures minimal side reactions. Evidence from analogous sulfonamide-thiazole hybrids highlights reflux in ethanol (33 hours) for intermediate purification, achieving yields >70% after crystallization . Key considerations:
- Use anhydrous solvents to prevent hydrolysis of cyanoethyl groups.
- Monitor reaction progress via TLC/HPLC to isolate intermediates .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, sulfamoyl NH at δ 10.2 ppm) .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1670 cm⁻¹ (amide C=O) validate functional groups .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., de-cyanoethylated derivatives) .
How can researchers resolve contradictions in reported biological activity data across studies?
Methodological steps include:
- Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Orthogonal assays : Pair enzymatic inhibition (e.g., kinase assays) with cell viability tests (MTT/WST-1) to confirm mechanism-specific activity .
- Purity validation : Use HPLC to rule out impurities affecting bioactivity .
What computational tools are suitable for analyzing crystallographic data of this compound?
- SHELXL : Refines high-resolution X-ray data, handling twinned crystals via HKLF5 format. Its robustness in modeling sulfamoyl disorder is well-documented .
- ORTEP-III : Generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks (e.g., benzamide-thiazole π-π interactions) .
How to design a structure-activity relationship (SAR) study for this compound?
- Substituent variation : Modify the 4-methylphenyl or cyanoethyl groups to assess impacts on solubility and target binding. For example, replacing methyl with trifluoromethyl (as in ’s Compound 52) enhances metabolic stability .
- Bioisosteric replacement : Swap the thiazole ring with 1,2,4-triazole () to evaluate heterocycle effects on potency .
What methodological approaches assess metabolic stability in preclinical studies?
- In vitro liver microsomes : Incubate the compound with NADPH-fortified microsomes (37°C, pH 7.4) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
How do functional groups influence the compound’s reactivity and stability?
- Cyanoethyl groups : Prone to hydrolysis under acidic conditions; stabilize via lyophilization or storage at -20°C .
- Sulfamoyl moiety : Participates in hydrogen bonding with target proteins (e.g., kinase ATP pockets), confirmed by docking studies .
What strategies optimize reaction conditions for large-scale synthesis?
- Solvent selection : Ethanol minimizes side reactions vs. DMSO, which may promote sulfamoyl decomposition .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate benzamide coupling .
How to address crystallographic refinement challenges for this compound?
- Twinning refinement : In SHELXL, apply TWIN/BASF commands for pseudo-merohedral twinning, common in sulfonamide derivatives .
- Disordered groups : Split cyanoethyl residues into two orientations with occupancy ratios refined via free variables .
What in vitro assays are recommended for initial biological screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
